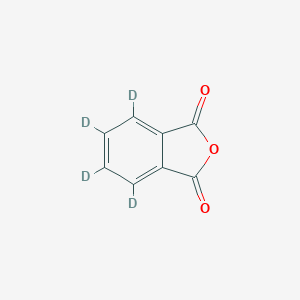

Phthalic anhydride-d4

描述

Phthalic anhydride-d4 is a deuterated form of phthalic anhydride, where four hydrogen atoms are replaced by deuterium. Its chemical formula is C8D4O3, and it is commonly used as an isotopically labeled compound in various scientific studies. Phthalic anhydride itself is a white solid that is widely used in the production of plasticizers, resins, and dyes.

准备方法

Synthetic Routes and Reaction Conditions

Phthalic anhydride-d4 can be synthesized by the deuteration of phthalic anhydride. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or solvents. One common method is the reaction of phthalic anhydride with deuterated water (D2O) in the presence of a catalyst.

Industrial Production Methods

The industrial production of this compound is similar to that of phthalic anhydride, with the additional step of deuteration. Phthalic anhydride is produced by the catalytic oxidation of o-xylene or naphthalene. The process involves the use of vanadium pentoxide (V2O5) as a catalyst in a gas-phase reaction with molecular oxygen. The resulting phthalic anhydride is then subjected to deuteration to obtain this compound.

化学反应分析

Hydrolysis

Phthalic anhydride-d4 undergoes hydrolysis in aqueous environments to form phthalic acid-d4 (C₈D₄O₄). This reaction is rapid and exothermic, with water acting as a nucleophile to cleave the anhydride bond.

Reaction:

Key Data:

| Property | Value | Source |

|---|---|---|

| Hydrolysis Rate (25°C) | ||

| Enthalpy Change () |

The deuterium substitution does not alter the reaction mechanism but may slightly affect kinetic parameters due to isotopic effects .

Esterification

Reaction with alcohols (ROH) produces deuterated phthalate esters, critical in polymer and plasticizer synthesis. Acid catalysts (e.g., H₂SO₄) accelerate the process.

Reaction:

Industrial Conditions:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 150–200°C | |

| Catalyst | Vanadium pentoxide (V₂O₅) |

Deuterated esters are valuable in NMR studies due to reduced signal interference from protiated solvents .

Amidation

Reaction with amines (NH₂R) yields phthalimide-d4 derivatives, widely used in pharmaceuticals and agrochemicals.

Reaction:

Case Study:

Industrial Oxidation

This compound is synthesized via catalytic oxidation of deuterated o-xylene or naphthalene.

Reaction:

Process Parameters:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | V₂O₅/TiO₂ | |

| Temperature | 320–400°C | |

| Selectivity | 70% (this compound) |

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Hydrolysis | H₂O, 25°C | Phthalic acid-d4 |

| Esterification | ROH, H₂SO₄, 150°C | Phthalate esters-d4 |

| Amidation | NH₃, reflux | Phthalimide-d4 |

| Oxidation | O₂, V₂O₅, 400°C | This compound |

科学研究应用

Scientific Research Applications

Phthalic anhydride-d4 is utilized in several key areas of research:

Chemistry

- Nuclear Magnetic Resonance (NMR) Spectroscopy : As an isotopically labeled compound, this compound is invaluable for NMR studies, allowing researchers to investigate reaction mechanisms and molecular structures with greater precision. The presence of deuterium alters the magnetic properties of the compound, enhancing resolution in spectral analysis.

Biology

- Metabolic Studies : This compound is used to trace the incorporation and transformation of phthalic anhydride in biological systems. It aids in understanding metabolic pathways and interactions within living organisms.

- Cellular Mechanisms : Research indicates that this compound can influence cell signaling pathways and gene expression, which may have implications for understanding disease mechanisms and potential therapeutic targets.

Medicine

- Pharmacokinetic Studies : this compound is employed to study the distribution and metabolism of drugs that contain phthalic anhydride moieties. Its isotopic labeling allows for precise tracking of drug behavior within biological systems, contributing to the development of safer pharmaceuticals.

Industry

- Production of Deuterated Polymers : this compound is used in creating specialized deuterated polymers and materials that have applications in advanced materials science and nanotechnology.

Chemical Reactions and Mechanisms

This compound undergoes several significant chemical reactions:

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Hydrolysis | Reacts with water to form phthalic acid-d4 | Phthalic acid-d4 |

| Esterification | Reacts with alcohols to form phthalate esters | Phthalate esters-d4 |

| Amidation | Reacts with amines to form phthalimides | Phthalimides-d4 |

These reactions are crucial for understanding the compound's behavior in different environments, particularly in biological systems where hydrolysis to phthalic acid-d4 may influence metabolic pathways.

Toxicological Effects

This compound has been studied for its potential toxicological effects, particularly on the respiratory system. Key findings include:

- Respiratory Irritation : Inhalation exposure can lead to symptoms such as bronchitis and asthma-like conditions.

- Sensitization : Documented cases indicate that occupational exposure can cause respiratory sensitization.

A summary of toxicological studies is presented below:

| Study Type | Exposure Duration | Observed Effects | NOAEL/LOAEL |

|---|---|---|---|

| 2-week inhalation | 6 h/day | Lung injury absent at 0.1 mg/m³ | NOAEL: 0.1 mg/m³ |

| 13-week inhalation | 6 h/day | Hemorrhagic foci and increased antibody levels | LOAEL: 0.5 mg/m³ |

| Dermal toxicity | Acute | No mortality at 23,000 mg/kg | - |

Case Studies

Several case studies highlight the applications and health implications associated with this compound:

- Occupational Exposure Study : Workers exposed to phthalic anhydride reported increased respiratory issues, including chronic bronchitis and asthma, emphasizing the need for protective measures in industrial settings.

- Animal Model Studies : Chronic exposure studies in rats revealed significant lung lesions at higher concentrations (up to 800 mg/kg/day), with recovery noted after cessation of exposure.

- Genotoxicity Research : Mixed results regarding genotoxicity were observed; however, it was noted that phthalic anhydride is rapidly hydrolyzed into non-genotoxic metabolites in vivo.

作用机制

Phthalic anhydride-d4 exerts its effects primarily through hydrolysis to form phthalic acid-d4. This hydrolysis reaction is facilitated by the presence of water or alcohols. The resulting phthalic acid-d4 can then participate in various biochemical and chemical pathways, including acting as an intermediate in the synthesis of other compounds.

相似化合物的比较

Phthalic anhydride-d4 is unique due to its deuterium labeling, which makes it valuable for isotopic studies. Similar compounds include:

Phthalic anhydride: The non-deuterated form, widely used in industrial applications.

Phthalic acid: The hydrolyzed form of phthalic anhydride.

Phthalimide: A derivative formed by the reaction of phthalic anhydride with ammonia or amines.

This compound stands out due to its isotopic labeling, which provides unique advantages in tracing and studying chemical and biological processes.

生物活性

Phthalic anhydride-d4 (C8H2D4O3), a deuterated form of phthalic anhydride, is an important compound in both industrial applications and biological research. Its biological activity has been studied in various contexts, including its effects on cellular mechanisms, potential toxicity, and its role as a reactive intermediate in biochemical pathways. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is primarily known for its ability to hydrolyze in the presence of water or alcohols, yielding phthalic acid-d4. The hydrolysis reaction can be represented as follows:

This transformation is significant as phthalic acid is the active metabolite that contributes to the compound's biological effects. The compound's reactivity allows it to participate in various biochemical pathways, influencing cellular functions and potentially leading to adverse health effects.

Toxicological Effects

This compound exhibits several toxicological effects primarily targeting the respiratory system . Key findings from toxicity studies include:

- Irritation : Inhalation exposure can cause respiratory irritation, leading to symptoms such as bronchitis and asthma-like conditions .

- Sensitization : There are documented cases of respiratory sensitization in humans following occupational exposure, which can manifest as work-related rhinitis or asthma .

- Animal Studies : In rat studies, exposure to this compound resulted in dose-dependent increases in lung lesions and inflammatory responses .

| Study Type | Exposure Duration | Observed Effects | NOAEL/LOAEL |

|---|---|---|---|

| 2-week inhalation | 6 h/day | Lung injury absent at 0.1 mg/m³ | NOAEL: 0.1 mg/m³ |

| 13-week inhalation | 6 h/day | Hemorrhagic foci and increased antibody levels | LOAEL: 0.5 mg/m³ |

| Dermal toxicity | Acute | No mortality at 23,000 mg/kg | - |

Biochemical Pathways

The biological effects of this compound are mediated through its metabolites. Once absorbed, it undergoes further biotransformation into various metabolites that may influence metabolic pathways:

- Cellular Effects : Phthalic acid can affect cell signaling pathways and gene expression, potentially leading to altered cellular metabolism.

- Inflammatory Response : Some studies suggest anti-inflammatory properties in certain models, indicating a complex role in immune modulation .

Case Studies

Several case studies have documented the adverse health effects associated with phthalic anhydride exposure:

- Occupational Exposure : A study involving workers exposed to phthalic anhydride revealed increased incidences of respiratory issues, including chronic bronchitis and asthma. The study highlighted the need for protective measures in industrial settings .

- Animal Models : In a chronic exposure study with rats, significant lung lesions were observed at higher concentrations (up to 800 mg/kg/day), with recovery noted after cessation of exposure .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- Genotoxicity : While phthalic anhydride has shown mixed results regarding genotoxicity in vitro, it is rapidly hydrolyzed to non-genotoxic metabolites in vivo, suggesting limited relevance under normal exposure conditions .

- Environmental Impact : Research indicates that phthalate esters derived from phthalic anhydride may exhibit antimicrobial and anti-inflammatory activities, expanding their potential applications beyond traditional uses .

属性

IUPAC Name |

4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRFSURHDFAFJT-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583761 | |

| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75935-32-9 | |

| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75935-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。